Isonicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid N’-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid N’-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] typically involves a multi-step process. One common method includes the condensation of isonicotinic acid hydrazide with a suitable aldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thioglycolic acid to yield the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid N’-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzylidene group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzylidene derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, it has been studied for its potential antimicrobial and anticancer properties. The thiazolidinone ring is known for its biological activity, making this compound a candidate for drug development .
Medicine
Medicinally, it has shown promise in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a versatile compound for drug discovery .
Industry
Industrially, it can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of isonicotinic acid N’-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The benzylidene group can also participate in interactions with cellular components, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
- N-(5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
- N-(5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide .
Uniqueness
Isonicotinic acid N’-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] is unique due to its specific combination of functional groups. The presence of the isonicotinic acid moiety, along with the thiazolidinone ring and benzylidene group, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H16N4O3S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N'-[3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C19H16N4O3S2/c24-16(21-22-17(25)14-6-9-20-10-7-14)8-11-23-18(26)15(28-19(23)27)12-13-4-2-1-3-5-13/h1-7,9-10,12H,8,11H2,(H,21,24)(H,22,25)/b15-12+ |
InChI Key |
IAMGCACNTGZQSJ-NTCAYCPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.